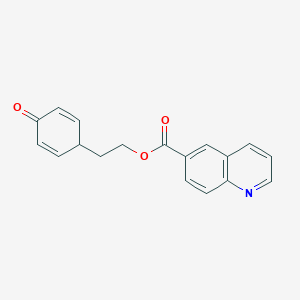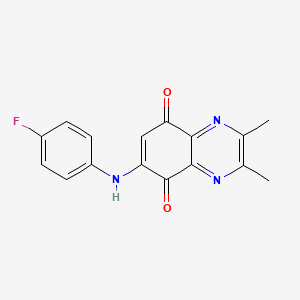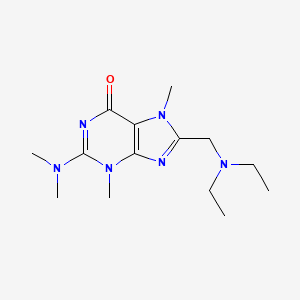
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルは、チアゾール誘導体のクラスに属する化学化合物です。チアゾールは、環構造に硫黄原子と窒素原子を両方とも含むヘテロ環式化合物です。この特定の化合物は、アゼパン環、クロロチアゾール部分、およびエチルエステル基の存在によって特徴付けられます。
準備方法
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
チアゾール環の形成: チアゾール環は、適切な前駆体(α-ハロケトンやチオ尿素など)を酸性または塩基性条件下で環化させることにより合成できます。
塩素原子の導入: チアゾール環の塩素化は、チオニルクロリドや五塩化リンなどの試薬を使用して達成できます。
アゼパン環の付加: アゼパン環は、求核置換反応によって導入できます。この反応では、アゼパン誘導体が塩素化チアゾールと反応します。
エステル化: 最終段階では、硫酸または塩酸などの触媒の存在下で、カルボン酸基をエタノールでエステル化します。
工業生産方法では、収率と純度を高めるためにこれらの手順を最適化したり、大規模合成のために連続フロー反応器を使用したりすることがあります。
化学反応の分析
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、対応するスルホキシドまたはスルホンが生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実施でき、エステル基をアルコールに変換することが可能です。
置換: 求核置換反応は、塩素原子の位置で起こることがあります。この反応では、アミンやチオールなどの求核剤が塩素原子を置換し、新しい誘導体が形成されます。
加水分解: エステル基は、酸性または塩基性条件下で加水分解して対応するカルボン酸を生成します。
科学研究への応用
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成における構成要素として、またさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性について研究されています。
医学: 医薬品中間体または薬物開発における有効成分としての可能性を探求する研究が進行中です。
工業: この化合物は、独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体を阻害することで作用し、微生物または細胞の生物学的プロセスを阻害する可能性があります。正確な分子標的と経路は、特定の用途と研究対象の生物系によって異なります。
類似化合物の比較
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルは、次のような他の類似化合物と比較できます。
2-(アゼパン-1-イル)エタノール: この化合物は、アゼパン環とエタノール基を含んでいますが、チアゾールと塩素の部分はありません。
N-[2-(アゼパン-1-イル)エチル]-1-(2,1,3-ベンゾチアジアゾール-4-スルホニル)ピペリジン-3-カルボキサミド: この化合物は、ベンゾチアジアゾール部分とピペリジン環を特徴とし、構造的には異なりますが、一部の用途では機能的に類似しています。
Azone® (1-ドデシルアザシクロヘプタン-2-オン): Azone®は、同様のアゼパン環構造を持ちますが、官能基が異なる、よく知られた浸透促進剤です。
2-(アゼパン-1-イル)-5-クロロチアゾール-4-カルボン酸エチルの独自性は、アゼパン環、クロロチアゾール部分、およびエチルエステル基の組み合わせにあります。これにより、独特の化学的および生物学的特性が与えられます。
類似化合物との比較
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Azepan-1-yl)ethanol: This compound contains an azepane ring and an ethanol group, but lacks the thiazole and chlorine moieties.
N-[2-(Azepan-1-yl)ethyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-3-carboxamide: This compound features a benzothiadiazole moiety and a piperidine ring, making it structurally different but functionally similar in some applications.
Azone® (1-dodecylazacycloheptan-2-one): Azone® is a well-known penetration enhancer with a similar azepane ring structure but different functional groups.
The uniqueness of this compound lies in its combination of the azepane ring, chlorothiazole moiety, and ethyl ester group, which confer distinct chemical and biological properties.
特性
分子式 |
C12H17ClN2O2S |
|---|---|
分子量 |
288.79 g/mol |
IUPAC名 |
ethyl 2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-17-11(16)9-10(13)18-12(14-9)15-7-5-3-4-6-8-15/h2-8H2,1H3 |
InChIキー |
PDNPYTOXIKEAIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)








![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)

![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)
